(3R)-piperidine-3-thiol hydrochloride

Catalog No.
S13985150
CAS No.
M.F
C5H12ClNS
M. Wt
153.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3R)-piperidine-3-thiol hydrochloride

Product Name

(3R)-piperidine-3-thiol hydrochloride

IUPAC Name

(3R)-piperidine-3-thiol;hydrochloride

Molecular Formula

C5H12ClNS

Molecular Weight

153.67 g/mol

InChI

InChI=1S/C5H11NS.ClH/c7-5-2-1-3-6-4-5;/h5-7H,1-4H2;1H/t5-;/m1./s1

InChI Key

PTPVVEVNGARLMO-NUBCRITNSA-N

Canonical SMILES

C1CC(CNC1)S.Cl

Isomeric SMILES

C1C[C@H](CNC1)S.Cl

(3R)-piperidine-3-thiol hydrochloride is a sulfur-containing organic compound characterized by the presence of a thiol group (-SH) attached to the third carbon of a piperidine ring. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to the reactivity of the thiol group, which can participate in various

  • Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
  • Reduction: The compound can be reduced to yield piperidine derivatives with different functional groups, utilizing reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Nucleophilic Substitution: The thiol group can replace other functional groups in organic molecules during nucleophilic substitution reactions, often involving alkyl halides or acyl chlorides as substrates.

The biological activity of (3R)-piperidine-3-thiol hydrochloride is primarily attributed to its thiol group, which can form covalent bonds with cysteine residues in proteins. This reactivity allows for modulation of enzyme functions and interactions within biological systems. Research indicates that compounds with thiol groups can influence various biochemical pathways, potentially serving as enzyme inhibitors or activators .

The synthesis of (3R)-piperidine-3-thiol hydrochloride typically involves the following steps:

  • Starting Material: A suitable piperidine derivative serves as the precursor.
  • Thiol Introduction: A thiol group is introduced at the third carbon position through nucleophilic substitution reactions, where a leaving group (such as a halide) is replaced by a thiol group.
  • Hydrochloride Formation: The free thiol compound is treated with hydrochloric acid to produce the hydrochloride salt, enhancing stability and solubility.

Industrial Production Methods

In industrial settings, continuous flow processes may be employed to optimize yield and purity. These methods utilize automated systems to control reaction conditions like temperature and pressure, ensuring consistent product quality.

(3R)-piperidine-3-thiol hydrochloride has diverse applications:

  • Organic Synthesis: It serves as a building block for synthesizing more complex molecules in organic chemistry.
  • Biological Research: The compound is useful in studying enzyme mechanisms and protein interactions due to its ability to form covalent bonds with proteins.
  • Pharmaceuticals: Its potential as an enzyme inhibitor makes it valuable in drug development .

Studies on (3R)-piperidine-3-thiol hydrochloride's interactions reveal its ability to modify protein functions through covalent bonding with cysteine residues. This property is crucial for understanding its role in biochemical pathways and its potential therapeutic applications. For instance, research has shown that compounds containing thiol groups can inhibit specific enzymes by altering their active sites .

Several compounds share structural similarities with (3R)-piperidine-3-thiol hydrochloride, including:

  • (3R)-piperidine-3-amine hydrochloride: Contains an amine group instead of a thiol group.
  • (3R)-piperidine-3-ol hydrochloride: Features a hydroxyl group at the third carbon position.
  • (3R)-piperidine-3-carboxylic acid hydrochloride: Contains a carboxylic acid group at the same position.

Uniqueness

The uniqueness of (3R)-piperidine-3-thiol hydrochloride lies in its thiol group, which imparts distinct reactivity compared to these similar compounds. This reactivity enables it to participate in covalent modifications of proteins, making it particularly useful in applications focused on enzyme inhibition and protein interaction studies.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

153.0378983 g/mol

Monoisotopic Mass

153.0378983 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-10-2024

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